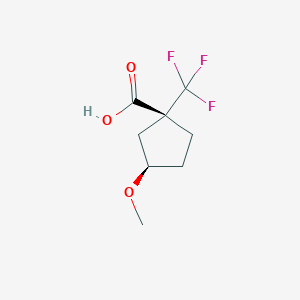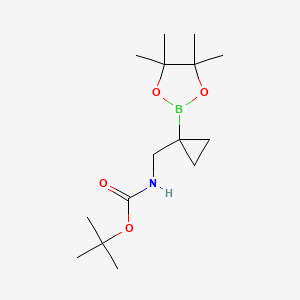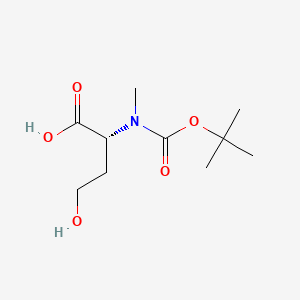
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methylbenzaldehyde and dimethylamine under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to form the corresponding amine.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer of the compound. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including chiral drugs and complex molecules.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is used in the production of fine chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
(2S)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid: A similar compound with a different position of the methyl group on the phenyl ring.
(2S)-2-(dimethylamino)-3-(3-chlorophenyl)propanoic acid: A compound with a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of a dimethylamino group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-10(7-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
GMYUGWCMVHPYRA-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C |
SMILES canonique |
CC1=CC(=CC=C1)CC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


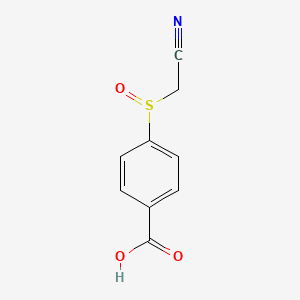
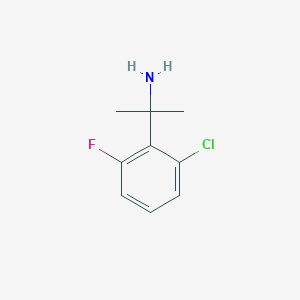
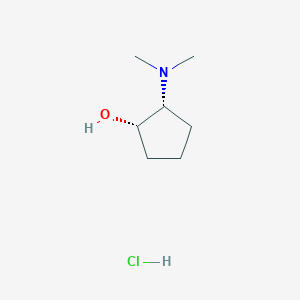
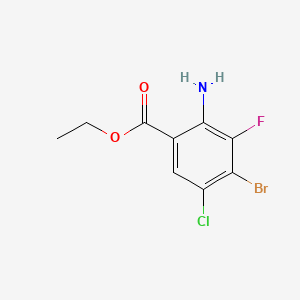
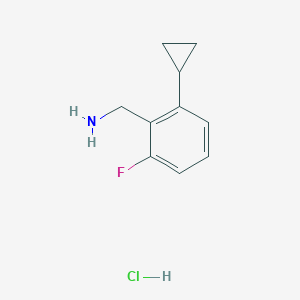
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)


![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
